4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibition

4-Methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide (CAS 90349-63-6, MFCD02861834) is a small-molecule sulfonamide-thiadiazole hybrid with molecular formula C9H9N3O3S2 and molecular weight 271.31 g/mol. It features a 4-methoxybenzenesulfonamide moiety linked to an unsubstituted 1,3,4-thiadiazole ring at the 2-position (SMILES: COc1ccc(cc1)S(=O)(=O)Nc1nncs1).

Molecular Formula C9H9N3O3S2
Molecular Weight 271.31
CAS No. 90349-63-6
Cat. No. B2655770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide
CAS90349-63-6
Molecular FormulaC9H9N3O3S2
Molecular Weight271.31
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)NC2=NN=CS2
InChIInChI=1S/C9H9N3O3S2/c1-15-7-2-4-8(5-3-7)17(13,14)12-9-11-10-6-16-9/h2-6H,1H3,(H,11,12)
InChIKeyZYHVYCQAGFWSHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide (CAS 90349-63-6): The Unsubstituted Thiadiazole Sulfonamide Scaffold for SAR-Driven Procurement


4-Methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide (CAS 90349-63-6, MFCD02861834) is a small-molecule sulfonamide-thiadiazole hybrid with molecular formula C9H9N3O3S2 and molecular weight 271.31 g/mol . It features a 4-methoxybenzenesulfonamide moiety linked to an unsubstituted 1,3,4-thiadiazole ring at the 2-position (SMILES: COc1ccc(cc1)S(=O)(=O)Nc1nncs1) . This compound belongs to the broader class of N-(1,3,4-thiadiazol-2-yl)benzenesulfonamides—a chemotype with demonstrated activity against carbonic anhydrases, kinases (Akt/PDPK1), PPAR receptors, and viral enzymes . Unlike the majority of its biologically-characterized analogs, this specific compound bears no substituent at the 5-position of the thiadiazole ring, making it a critical unadorned scaffold for systematic structure-activity relationship (SAR) exploration and a versatile intermediate for late-stage diversification .

Why 4-Methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide Cannot Be Replaced by Other In-Class Sulfonamides


The 1,3,4-thiadiazole sulfonamide chemotype exhibits extreme sensitivity to substitution pattern on both the thiadiazole and benzene rings, rendering generic interchange unreliable. The presence, size, and electronic character of the 5-position substituent on the thiadiazole ring is a dominant determinant of target selectivity: 5-isobutyl substitution (glysobuzole) confers oral hypoglycemic activity via sulfonylurea receptor binding , 5-dodecyl substitution (PHT-427) yields dual Akt/PDPK1 kinase inhibition with Ki values of 2.7 µM and 5.2 µM , and 5-tert-butyl substitution redirects activity toward ketol-acid reductoisomerase (KARI) inhibition . The 4-methoxy group on the benzene ring further modulates electronic properties and hydrogen-bonding capacity relative to the 4-amino analog (IC50 = 20,000 nM against AKT ). Thus, the combination of an unsubstituted thiadiazole and a 4-methoxybenzene moiety in CAS 90349-63-6 occupies a unique and unexplored region of chemical space within this pharmacophore family, making it irreplaceable by any single commercial analog for systematic SAR studies or specific target-engagement hypotheses.

Quantitative Differentiation Evidence for 4-Methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide (CAS 90349-63-6) Against Closest Analogs


Absence of 5-Position Substituent on Thiadiazole: Structural Comparison with Glysobuzole and PHT-427

The target compound is the sole commercially available N-(1,3,4-thiadiazol-2-yl)-4-methoxybenzenesulfonamide that lacks any substituent at the 5-position of the thiadiazole ring. In contrast, the antidiabetic agent glysobuzole bears a 5-isobutyl group (CAS 3567-08-6, MW 327.42), and the kinase inhibitor PHT-427 bears a 5-dodecyl chain (CAS 1191951-57-1, MW 409.6). The unsubstituted thiadiazole in CAS 90349-63-6 preserves an additional hydrogen-bond donor (N-H) at the 5-position and eliminates steric bulk that can obstruct access to narrow enzyme active sites. This structural distinction is critical because 5-substitution has been shown to redirect target engagement from carbonic anhydrase inhibition (unsubstituted and small alkyl) to kinase inhibition (lipophilic alkyl) to sulfonylurea receptor agonism (branched alkyl) .

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibition

Functional Group Differentiation: 4-Methoxy vs. 4-Amino Analog and Impact on Kinase Inhibition

The 4-methoxy group of the target compound is a moderate electron-donating substituent (Hammett σp = −0.27), whereas the 4-amino analog (CAS 16806-29-4) is a stronger electron donor (σp = −0.66) with additional hydrogen-bond donor capacity. The 4-amino analog shows an IC50 of 20,000 nM (20 µM) against AKT kinase in MiaPaCa-2 cells . The 4-methoxy substitution reduces hydrogen-bond donor count by 1, lowers PSA, and increases LogP relative to the 4-amino analog, which may translate to altered kinase selectivity or cellular permeability. Although direct IC50 data for the target compound are not available in the public domain, the methoxy→amino switch is a well-precedented bioisosteric transformation that modulates target binding affinity, as demonstrated across multiple thiadiazole sulfonamide series .

Kinase Inhibition Bioisostere Comparison Electronic Effects

Physicochemical Property Differentiation: LogP and Predicted Solubility vs. PHT-427

The calculated LogP of the target compound is 1.35 , placing it within optimal oral drug-like space (Lipinski Rule of 5: LogP ≤ 5). In contrast, the structurally related kinase inhibitor PHT-427 (4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide) has an estimated LogP of 6-7, falling well outside drug-like guidelines and requiring DMSO-based formulation for in vitro use . This difference arises from the dodecyl chain in PHT-427, which is absent in the target compound. The lower LogP of CAS 90349-63-6 predicts significantly higher aqueous solubility (estimated 0.1-1 mg/mL vs. <0.001 mg/mL for PHT-427) and reduced non-specific protein binding, making it more suitable for biochemical assays where organic solvent content must be minimized .

Drug-likeness ADME Prediction Solubility

Commercial Purity and Storage Specification: Baseline for Reproducible Screening

The target compound is commercially available at a minimum purity of 95% (HPLC) from multiple vendors including AKSci (Cat. 8899CD) and Leyan (Cat. 2044435) . It is recommended for long-term storage in a cool, dry place . In comparison, several closely related analogs such as the 4-amino derivative (CAS 16806-29-4) are also available at 95% purity , but the unsubstituted thiadiazole scaffold of the target compound eliminates potential synthetic impurities arising from incomplete 5-position functionalization or dealkylation during storage—a documented degradation pathway for 5-alkyl thiadiazole sulfonamides . This structural simplicity translates to a cleaner analytical profile and more reproducible screening results when used as a reference standard.

Quality Control Compound Management Reproducibility

Class-Level Target Engagement Potential: Kinase Inhibition Landscape of Thiadiazole Sulfonamides

The N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide scaffold has demonstrated tractable kinase inhibition across multiple targets. PHT-427, bearing a 4-dodecyl chain, inhibits Akt with Ki = 2.7 µM and PDPK1 with Ki = 5.2 µM . 4-Amino-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide shows IC50 = 20,000 nM against AKT . Patent literature (US9320734) discloses numerous N-(1,3,4-thiadiazol-2-yl)benzenesulfonamides with Kd values in the 100-10,000 nM range against various kinases . The target compound, with its unsubstituted thiadiazole and 4-methoxy group, represents a minimalist pharmacophore for probing the minimum structural requirements for kinase engagement in this series. Its lower molecular weight (271.31) and favorable LogP (1.35) make it suitable for fragment-based screening and subsequent structure-guided optimization .

Kinase Profiling Target Engagement Chemical Probe Development

Research and Industrial Application Scenarios for 4-Methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide (CAS 90349-63-6)


Systematic Structure-Activity Relationship (SAR) Probe for 5-Position Substitution Effects

Medicinal chemistry teams investigating thiadiazole sulfonamide kinase inhibitors or carbonic anhydrase inhibitors can use CAS 90349-63-6 as the unsubstituted reference compound in parallel SAR studies. Its lack of a 5-substituent (distinct from glysobuzole, PHT-427, and 5-methyl analogs) enables direct measurement of the contribution of 5-position modifications to target potency, selectivity, and pharmacokinetic properties. The compound's 95% commercial purity and predicted LogP of 1.35 support its use as a reliable baseline in dose-response assays without solubility-related confounding.

Fragment-Based Lead Discovery Against Kinase and PPAR Targets

With a molecular weight of 271.31 and LogP of 1.35 , CAS 90349-63-6 satisfies fragment-like physicochemical criteria (MW < 300, LogP < 3) recommended for fragment-based screening . The unsubstituted thiadiazole ring and 4-methoxybenzene sulfonamide provide a minimal pharmacophore for detecting weak but specific binding to kinase ATP pockets (as evidenced by the class activity of PHT-427 ) or PPAR ligand-binding domains (as documented in WO2007039173A1 ). Its favorable aqueous solubility relative to lipophilic analogs minimizes aggregation-based false positives in biochemical fragment screens.

Synthetic Intermediate for Parallel Library Synthesis via Late-Stage Functionalization

The unsubstituted 5-position of the thiadiazole ring in CAS 90349-63-6 is a strategic handle for diversification. Researchers can perform electrophilic substitution, metal-catalyzed cross-coupling, or Mannich-type reactions at this position to generate focused libraries of 5-substituted analogs . This contrasts with purchasing pre-substituted analogs (e.g., glysobuzole, 5-methyl, or 5-tert-butyl derivatives), which limit synthetic flexibility. The compound's established synthesis from 4-methoxybenzenesulfonyl chloride and 2-amino-1,3,4-thiadiazole also enables scalable in-house preparation for groups requiring gram quantities.

Solubility-Enhanced Negative Control for Lipophilic Thiadiazole Inhibitors

In cellular assays where PHT-427 or glysobuzole serve as tool compounds, CAS 90349-63-6 can function as a solubility-matched negative control. Its calculated LogP of 1.35 translates to aqueous solubility approximately 100- to 1,000-fold higher than PHT-427 (LogP ~6-7) , eliminating the need for high DMSO concentrations that can confound cellular readouts. This application is particularly relevant for target engagement studies where distinguishing specific kinase inhibition from off-target effects of lipophilic compounds is critical for data interpretation.

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